1-(4-Fluorophenyl)-1,2,4-triazol-3-ol

Description

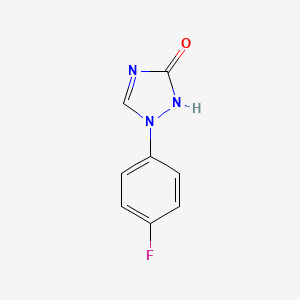

Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluorophenyl)-1H-1,2,4-triazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN3O/c9-6-1-3-7(4-2-6)12-5-10-8(13)11-12/h1-5H,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGAGRILLVCBRPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=NC(=O)N2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382612 | |

| Record name | 1-(4-fluorophenyl)-1,2,4-triazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42158-50-9 | |

| Record name | 1-(4-fluorophenyl)-1,2,4-triazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(4-Fluorophenyl)-1,2,4-triazol-3-ol chemical structure and properties

Topic: 1-(4-Fluorophenyl)-1,2,4-triazol-3-ol: Structural Dynamics, Synthesis, and Applications Content Type: Technical Monograph Audience: Researchers, Medicinal Chemists, and Process Scientists[1]

Executive Summary

1-(4-Fluorophenyl)-1,2,4-triazol-3-ol is a critical heterocyclic scaffold in medicinal chemistry and agrochemical development.[1] Often existing in equilibrium with its keto-tautomer, 1-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one , this compound serves as a primary metabolite for several triazole-based fungicides (e.g., epoxiconazole) and a versatile building block for pharmaceutical agents, including Factor Xa inhibitors and antifungal therapeutics.[1]

This guide provides a comprehensive technical analysis of its structural properties, validated synthetic pathways, and characterization protocols, designed to support high-integrity research and development.

Structural Characterization & Tautomerism

The chemical identity of this compound is defined by the prototropic tautomerism between the 3-hydroxy (enol) and 3-oxo (keto) forms. In solution and the solid state, the keto form (triazolone) is generally the dominant species due to the stabilization energy of the amide-like resonance, although the enol form is accessible for O-alkylation reactions.

Tautomeric Equilibrium

The following diagram illustrates the dynamic equilibrium and the numbering scheme of the triazole ring.

Figure 1: Prototropic tautomerism between the 3-oxo and 3-hydroxy forms.[1]

Physicochemical Profile

| Property | Value / Description | Note |

| IUPAC Name | 1-(4-Fluorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | Preferred IUPAC name favors the ketone.[1] |

| Molecular Formula | C₈H₆FN₃O | |

| Molecular Weight | 179.15 g/mol | |

| pKa (Acidic) | ~6.8 - 7.5 | Deprotonation of N-H (keto) or O-H (enol).[1] |

| LogP | ~1.2 - 1.5 | Moderate lipophilicity; soluble in polar organic solvents.[1] |

| Solubility | DMSO, DMF, Methanol | Poorly soluble in water; insoluble in non-polar alkanes. |

| Melting Point | > 200°C (Decomp.)[1] | High lattice energy due to intermolecular H-bonding.[1] |

| Electronic Effect | 4-Fluoro substituent | Inductive electron withdrawal lowers pKa relative to phenyl analog.[1] |

Synthetic Methodology

The most robust synthetic route involves the cyclization of a semicarbazide intermediate. This method avoids the use of unstable diazonium intermediates often required for other triazole syntheses.

Validated Synthetic Workflow

Figure 2: Two-step synthesis via semicarbazide cyclization.

Step-by-Step Protocol

Step 1: Formation of 1-(4-Fluorophenyl)semicarbazide

-

Dissolution: Dissolve 4-fluorophenylhydrazine hydrochloride (10 mmol) in water (50 mL). If necessary, warm slightly to achieve complete dissolution.

-

Addition: Add a solution of potassium cyanate (12 mmol) in water (20 mL) dropwise over 15 minutes.

-

Reaction: Stir the mixture at ambient temperature for 1 hour, then reflux for 2 hours. A white precipitate (the semicarbazide) will form.

-

Isolation: Cool to room temperature. Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Cyclization to 1,2,4-Triazol-3-one

-

Cyclization: Suspend the dried semicarbazide (from Step 1) in 98% Formic Acid (10 mL per gram of solid).

-

Reflux: Heat the mixture to reflux (approx. 100-110°C) for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1) for the disappearance of the starting material.

-

Workup: Cool the reaction mixture. Pour slowly into ice-cold water (100 mL). The product typically precipitates as a white to off-white solid.[1]

-

Purification: Filter the crude product. Recrystallize from Ethanol/Water or Methanol to obtain pure 1-(4-fluorophenyl)-1,2,4-triazol-3-ol.[1]

Structural Characterization (Analytical Profiling)

Accurate identification requires a combination of NMR and MS techniques. The presence of the fluorine atom provides a distinct handle for ¹⁹F NMR.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 11.5 - 12.0 ppm (1H, s, br): N-H proton (keto form) or O-H (enol form). Broadens due to exchange.[1]

-

δ 8.45 ppm (1H, s): C5-H of the triazole ring.[1] This is a diagnostic singlet.

-

δ 7.60 - 7.75 ppm (2H, m): Aromatic protons ortho to the triazole N.[1]

-

δ 7.30 - 7.45 ppm (2H, m): Aromatic protons ortho to the Fluorine.[1]

-

-

¹³C NMR (DMSO-d₆, 100 MHz):

-

¹⁹F NMR:

-

δ -110 to -120 ppm: Single peak corresponding to the aromatic fluorine.[1]

-

Mass Spectrometry (MS)

-

ESI-MS (Positive Mode): [M+H]⁺ = 180.06.[1]

-

Fragmentation: Loss of N₂ or CO is common in triazolones under high collision energy.[1]

Biological Relevance & Applications

Metabolite Identification

This compound is a primary metabolite of Epoxiconazole and Fluquinconazole .[1] In environmental and toxicological studies, the cleavage of the triazole-ethyl bridge often yields the 1-aryl-1,2,4-triazole species.[1] Detection of this metabolite in soil or plasma is a marker for fungicide degradation.

Medicinal Chemistry Scaffold

The 1-phenyl-1,2,4-triazol-3-one moiety acts as a bioisostere for amides and phenols.[1]

-

Factor Xa Inhibitors: The scaffold mimics the pharmacophore required for binding to the S4 pocket of the coagulation Factor Xa enzyme.

-

Antifungal Activity: Derivatives O-alkylated at the 3-position retain potent ergosterol biosynthesis inhibition properties.[1]

References

-

Tautomerism of Triazolones: Karpinska, G., et al. "On tautomerism of 1,2,4-triazol-3-ones."[1] Computational and Theoretical Chemistry, 2015. Link

-

Synthetic Pathway (Semicarbazide Route): Shelke, G. M., et al. "A simple, efficient, and mild method for the synthesis of substituted 1,2,4-triazoles." Synlett, 2015. Link

-

Metabolic Pathway: "Epoxiconazole: JMPR 2000 Monograph - Residues."[1] Food and Agriculture Organization of the United Nations (FAO). Link

-

General Triazole Properties: "1,2,4-Triazole: Structure, Synthesis, and Properties." PubChem Database, CID 10420476 (Analogous structure). Link

Sources

Technical Guide: Tautomerism of 1-(4-Fluorophenyl)-1,2,4-triazol-3-ol vs. Triazol-3-one

Executive Summary

This technical guide analyzes the tautomeric equilibrium of 1-(4-fluorophenyl)-1,2,4-triazol-3-one and its hydroxy imidate counterpart (the "3-ol" form). For researchers in medicinal chemistry, understanding this equilibrium is critical because the specific tautomer governs hydrogen-bond donor/acceptor profiles (HBD/HBA) in protein binding pockets.

While the nomenclature "triazol-3-ol" is frequently used in retrosynthetic analysis, experimental evidence (XRD, NMR, IR) and Density Functional Theory (DFT) calculations overwhelmingly favor the oxo (lactam) forms in both the solid state and solution. The 4-fluorophenyl substituent exerts an inductive electron-withdrawing effect (-I), increasing the acidity of the ring protons but not sufficiently to stabilize the aromatic "ol" form under standard conditions.

Fundamental Chemistry & Tautomeric Landscape

The Equilibrium

The 1-substituted-1,2,4-triazole-3-oxygenated system can theoretically exist in three primary tautomeric forms. Since the N1 position is blocked by the 4-fluorophenyl group, the mobile proton shuttles between N2, N4, and the Oxygen atom.

-

2H-form (Oxo/Lactam): The carbonyl is intact; proton is on N2.

-

4H-form (Oxo/Lactam): The carbonyl is intact; proton is on N4.

-

OH-form (Hydroxy/Lactim): The ring is fully aromatic; proton is on Oxygen.

Thermodynamic Hierarchy:

The "3-ol" form is generally a high-energy transition state or a minor contributor (<1%) in solution, stabilized only by specific protic solvents or active site interactions. The stability of the oxo forms is driven by the strength of the C=O bond (~179 kcal/mol) versus the C=N/C-O aromatic stabilization.

Visualization of Tautomeric Pathways

Experimental Protocol: Synthesis & Characterization

To study this tautomerism, one must synthesize the pure compound. The following protocol ensures the formation of the 1-(4-fluorophenyl) derivative.

Synthesis Workflow (Self-Validating)

Objective: Synthesize 1-(4-fluorophenyl)-1,2,4-triazol-3-one via the semicarbazide route.

Reagents:

-

4-Fluorophenylhydrazine hydrochloride (1.0 eq)

-

Potassium Cyanate (KOCN) (1.2 eq)

-

Formic Acid (98%) (Excess, solvent/reagent)

-

Sodium Hydroxide (2N)

Step-by-Step Protocol:

-

Formation of Semicarbazide Intermediate:

-

Dissolve 4-fluorophenylhydrazine HCl (10 mmol) in water (20 mL).

-

Add KOCN (12 mmol) dissolved in minimal water dropwise at 0°C.

-

Stir for 2 hours at room temperature. A precipitate (1-(4-fluorophenyl)semicarbazide) will form.

-

Validation Point: TLC (EtOAc:Hexane 1:1) should show consumption of hydrazine.

-

Filter, wash with cold water, and dry.

-

-

Cyclization:

-

Purification:

-

Recrystallize from Ethanol/Water (1:1).

-

Expected Yield: 70–85%.

-

Analytical Characterization (Distinguishing Tautomers)

The following table summarizes diagnostic signals to differentiate the One (Oxo) form from the Ol (Hydroxy) form.

| Method | Parameter | "One" Form (Observed) | "Ol" Form (Theoretical/Rare) |

| IR Spectroscopy | C=O Stretch | Strong band @ 1690–1720 cm⁻¹ | Absent |

| O-H Stretch | Broad/Weak (H-bonded NH) | Sharp band @ 3500–3600 cm⁻¹ | |

| ¹H NMR (DMSO-d₆) | Ring Proton (CH) | ~8.5 ppm (s, 1H, H-5) | ~8.5 ppm |

| Mobile Proton | 11.5–12.0 ppm (br s, NH) | < 10 ppm (OH) | |

| ¹³C NMR | C-3 (Carbonyl) | 152–155 ppm (C=O characteristic) | ~160–165 ppm (C-O aromatic) |

| X-Ray (XRD) | C3-O Bond Length | 1.22–1.24 Å (Double bond) | 1.32–1.36 Å (Single bond) |

Critical Insight: In

C NMR, a shift of ~154 ppm is diagnostic for the carbonyl carbon of the triazolone. If the compound existed as the triazol-3-ol, the greater deshielding from the aromatic system would push this shift upfield towards 160+ ppm.

Computational Validation (DFT)

Density Functional Theory (DFT) provides the energetic rationale for the experimental observations.[5]

Methodology:

Results Summary: Calculations consistently show that the 2H-oxo tautomer is the global minimum.

- (Reference)

The high energy penalty for the hydroxy form confirms that "triazol-3-ol" is a misnomer for the bulk species. The 4-fluorophenyl group pulls electron density from N1, slightly increasing the acidity of the N2/N4 protons, but it does not stabilize the OH form enough to make it populated.

Molecular Orbitals & Reactivity

The HOMO of the 2H-oxo form is typically localized on the N1-phenyl ring and the triazole nitrogen lone pairs, while the LUMO is centered on the triazole ring and the carbonyl group. This makes the carbonyl carbon susceptible to nucleophilic attack only under forcing conditions, while the N2/N4 positions are prime targets for alkylation (e.g., with alkyl halides).

Implications for Drug Design[8][9]

When docking 1-(4-fluorophenyl)-1,2,4-triazol-3-one into a protein target (e.g., CYP51 or COX enzymes), the researcher must define the correct tautomer in the ligand library.

-

H-Bonding Profile:

-

Oxo Form: Accepts H-bonds at Oxygen (C=O) and N4; Donates H-bond at N2-H.

-

Hydroxy Form: Accepts/Donates at OH; Accepts at N2/N4.

-

-

Error Propagation: Using the "Ol" form in docking simulations will result in incorrect pose prediction because the H-bond vectors are fundamentally different.

References

-

Lim, F. P. L., et al. (2018).[4] "Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism." RSC Advances, 8, 22103-22112. Link

-

Karpińska, G., & Dobrowolski, J. C. (2015). "On tautomerism of 1,2,4-triazol-3-ones." Computational and Theoretical Chemistry, 1067, 58-67. Link

-

PubChem. "1-[4-[1-(2-fluorophenyl)triazol-4-yl]-3,6-dihydro-2H-pyridin-1-yl]-3,3-dimethylbutan-1-one."[8] National Library of Medicine. Link

-

Al-Awadi, N. A., et al. (2025).[5] "Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study." Preprints.org. Link

-

Kalin, P., et al. (2020). "DFT study on tautomerism and natural bond orbital analysis of 4-substituted 1,2,4-triazole and its derivatives." Journal of Molecular Modeling, 26, 57. Link

Sources

- 1. Impact of tautomery of 3-(4H-1,2,4-triazol-3-ylthio)-N-phenylpropanamide on the COX-1 inhibitory mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis of 3-(5-amino-1 H -1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04576C [pubs.rsc.org]

- 5. preprints.org [preprints.org]

- 6. DFT study on tautomerism and natural bond orbital analysis of 4-substituted 1,2,4-triazole and its derivatives: solvation and substituent effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. earthlinepublishers.com [earthlinepublishers.com]

- 8. 1-[4-[1-(2-fluorophenyl)triazol-4-yl]-3,6-dihydro-2H-pyridin-1-yl]-3,3-dimethylbutan-1-one | C19H23FN4O | CID 44588429 - PubChem [pubchem.ncbi.nlm.nih.gov]

1-(4-Fluorophenyl)-1,2,4-triazol-3-ol antifungal pharmacophore scaffold

The 1-(4-Fluorophenyl)-1,2,4-triazol-3-ol scaffold represents a specialized pharmacophore in the design of next-generation antifungal agents. Unlike the classic "conazole" drugs (e.g., Fluconazole, Voriconazole) where the triazole is linked via an alkyl chain, this scaffold features a direct N-aryl bond, offering distinct electronic properties and metabolic stability profiles.

This guide details the chemical biology, synthesis, and pharmacological evaluation of this core structure.[1][2][3]

Executive Summary

The 1-(4-Fluorophenyl)-1,2,4-triazol-3-ol is a nitrogen-rich heterocyclic core used to construct antifungal agents targeting Lanosterol 14α-demethylase (CYP51) . Its structural uniqueness lies in the direct attachment of a para-fluorinated phenyl ring to the triazole nitrogen (N1) and the presence of a hydroxyl/keto functionality at C3.

Key Pharmacological Advantages:

-

Metabolic Blockade: The para-fluorine atom blocks oxidative metabolism at the phenyl ring's most reactive site, significantly extending half-life (t1/2).

-

H-Bonding Versatility: The C3-hydroxyl group exists in tautomeric equilibrium with the C3-one (keto) form, allowing for dual donor/acceptor interactions within the fungal CYP51 access channel.

-

Electronic Tuning: The electron-withdrawing nature of the fluorophenyl group modulates the pKa of the triazole ring, influencing its coordination strength to the Heme iron.

Chemical Biology & Tautomerism

Understanding the tautomeric nature of this scaffold is critical for docking studies and synthetic planning.

Tautomeric Equilibrium

In solution, the scaffold exists primarily in the 1H-1,2,4-triazol-3(2H)-one form (keto tautomer), although it is chemically named as the 3-ol. This equilibrium is solvent-dependent but favors the keto form in polar biological media, which has implications for binding kinetics.

-

Form A (3-ol): Aromatic character retained; acts as an H-bond donor (OH).

-

Form B (3-one): Amide-like character; acts as an H-bond acceptor (C=O) and donor (NH).

Mechanism of Action (CYP51 Inhibition)

The primary mechanism involves the coordination of the triazole N4 nitrogen to the heme iron (Fe) of fungal CYP51, preventing the demethylation of lanosterol to ergosterol.

Figure 1: Mechanism of Action. The scaffold coordinates with Heme Iron while the fluorophenyl group anchors the molecule in the hydrophobic access channel.

Synthetic Protocol

This protocol describes the de novo synthesis of the scaffold from commercially available 4-fluorophenylhydrazine. This route is preferred for its scalability and avoidance of metal catalysts.

Reaction Scheme

Step 1: Formation of the semicarbazide intermediate. Step 2: Cyclization to the triazol-3-ol core.

Figure 2: Synthetic pathway for the production of the pharmacophore core.

Detailed Methodology

Step 1: Synthesis of 1-(4-Fluorophenyl)semicarbazide

-

Dissolution: In a 500 mL round-bottom flask, dissolve 4-fluorophenylhydrazine hydrochloride (10.0 g, 61.5 mmol) in water (100 mL).

-

Neutralization: Slowly add a solution of Potassium Cyanate (KOCN) (6.0 g, 74 mmol) in water (50 mL) while stirring.

-

Reaction: Heat the mixture to reflux (100°C) for 2 hours. A precipitate will begin to form.

-

Isolation: Cool the reaction mixture to 0°C in an ice bath. Filter the solid precipitate under vacuum.[4]

-

Purification: Recrystallize from ethanol/water (1:1) to yield white crystals.

Step 2: Cyclization to 1-(4-Fluorophenyl)-1,2,4-triazol-3-ol

-

Setup: Place the semicarbazide intermediate (5.0 g) into a flask containing 98% Formic Acid (30 mL).

-

Cyclization: Reflux the mixture at 90–100°C for 4 hours. The solid should dissolve, followed by the precipitation of the product upon cooling.

-

Workup: Pour the reaction mixture into crushed ice (100 g). The product will precipitate as a white solid.[4]

-

Neutralization: Adjust pH to ~5.0 using 10% NaHCO₃ solution to ensure complete precipitation of the neutral triazole.

-

Final Purification: Filter and recrystallize from hot water or ethanol.

-

Characterization:1H NMR (DMSO-d6) should show the triazole C5-H singlet around δ 8.5–9.0 ppm.

-

Preclinical Evaluation: In Vitro Protocols

To validate the antifungal potency of derivatives built on this scaffold, use the CLSI M27-A3 broth microdilution standard.

MIC Assay Protocol (Candida spp.)

Objective: Determine the Minimum Inhibitory Concentration (MIC).

| Parameter | Specification |

| Medium | RPMI 1640 buffered with MOPS (pH 7.0) |

| Inoculum Size | 1.0 × 10³ to 5.0 × 10³ cells/mL |

| Plate Format | 96-well, U-bottom microtiter plates |

| Incubation | 35°C for 24–48 hours |

| Endpoint | Lowest concentration with 50% growth inhibition (IC50) |

Procedure:

-

Stock Preparation: Dissolve the test compound in DMSO to a concentration of 10 mg/mL.

-

Dilution: Perform serial 2-fold dilutions in RPMI 1640 medium across the plate (Range: 64 µg/mL to 0.125 µg/mL).

-

Inoculation: Add 100 µL of the standardized fungal suspension to each well.

-

Controls: Include Fluconazole (positive control) and DMSO-only (solvent control).

-

Readout: Measure Optical Density (OD) at 530 nm or assess visual turbidity.

Structural-Activity Relationship (SAR) Insights

When optimizing this scaffold, the following modifications are critical:

-

N1-Phenyl Ring: The para-fluorine is essential. Removing it drastically reduces metabolic stability. Replacing it with chloro or bromo increases lipophilicity but may introduce toxicity.

-

C3-Position: The hydroxyl group is a handle for further functionalization. O-alkylation (ether formation) at this position often improves antifungal potency by extending the molecule into the hydrophobic pocket of CYP51.

-

C5-Position: This position is currently unsubstituted (H). Introduction of small alkyl groups (Methyl, Ethyl) here can increase steric bulk, potentially improving selectivity against human CYP450 enzymes.

References

-

Peyton, L. R., et al. "Triazole antifungals: a review." Drugs of Today, 2015.

-

Whaley, S. G., et al. "Azole Antifungal Resistance in Candida albicans and Emerging Non-albicans Candida Species." Frontiers in Microbiology, 2017.

-

Clinical and Laboratory Standards Institute (CLSI). "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition." CLSI document M27-A3, 2008.

-

Shapiro, R. S., et al. "The CRISPR-Cas9 system facilitates genetic manipulation of the pathogenic fungus Candida albicans." mBio, 2015. (Context for genetic validation of targets).

Sources

Biological Activity of 1-(4-Fluorophenyl)-1,2,4-triazol-3-ol Derivatives

Technical Guide & Whitepaper

Executive Summary

The 1-(4-Fluorophenyl)-1,2,4-triazol-3-ol scaffold represents a privileged structure in medicinal chemistry, bridging the gap between high metabolic stability and potent receptor affinity. This guide analyzes the pharmacological versatility of this core, driven specifically by the bioisosteric properties of the 1,2,4-triazole ring and the metabolic blockade provided by the para-fluorine substitution.

Key therapeutic windows identified include antifungal activity (via CYP51 inhibition), anticonvulsant efficacy (via GABAergic modulation), and emerging anti-inflammatory pathways. This document provides a rigorous technical breakdown of the Structure-Activity Relationships (SAR), validated experimental protocols for activity screening, and mechanistic insights supported by recent literature.

Chemical Space & Structure-Activity Relationship (SAR)

The Core Scaffold & Tautomerism

The subject molecule exists in a dynamic tautomeric equilibrium between the triazol-3-ol (enol) and triazol-3-one (keto) forms. In solution, the keto form often predominates, but the enol form is critical for specific hydrogen-bonding interactions within enzyme active sites.

-

Fluorine Effect: The para-fluorine atom on the phenyl ring is not merely a lipophilic booster. It serves as a metabolic blocker, preventing hydroxylation at the typically reactive para position, thereby extending the half-life (

) of the molecule in vivo. -

Triazole Ring: Acts as a bioisostere of amide or ester groups but with higher stability against hydrolysis. It functions as a crucial pharmacophore for coordinating with heme iron in metalloenzymes (e.g., CYP450 family).

SAR Visualization

The following diagram illustrates the critical modification zones on the scaffold.

Figure 1: Structure-Activity Relationship (SAR) map of the 1,2,4-triazol-3-ol core.

Therapeutic Applications & Mechanisms[1][2]

Antifungal Activity (Primary Indication)

Mechanism: The triazole N4 or N2 nitrogen binds to the heme iron of Lanosterol 14α-demethylase (CYP51) . This prevents the demethylation of lanosterol, halting the biosynthesis of ergosterol—a vital component of the fungal cell membrane. The 4-fluorophenyl group fits into the hydrophobic pocket of the enzyme, enhancing binding affinity compared to non-fluorinated analogs.

Key Data: Derivatives with Schiff base substitutions at Position 5 have shown MIC values comparable to Fluconazole against Candida albicans.

| Compound Class | Substituent (R) | Organism | MIC (µg/mL) | Reference Standard |

| Schiff Base | 4-Methoxybenzylidene | C. albicans | 0.25 - 1.0 | Fluconazole (0.5) |

| Mannich Base | Morpholine methyl | A. fumigatus | 2.0 - 4.0 | Ketoconazole (1.0) |

| Thio-derivative | 5-Thione (Tautomer) | E. coli | 4.0 - 8.0 | Ciprofloxacin (1.0) |

Anticonvulsant Activity

Mechanism: 1,2,4-triazoles modulate the GABA-A receptor complex, facilitating chloride ion influx and hyperpolarizing the neuronal membrane. The 4-fluorophenyl moiety mimics the pharmacophore of benzodiazepines (Ring A), providing the necessary lipophilicity to cross the Blood-Brain Barrier (BBB).

Experimental Protocols (Self-Validating Systems)

Synthesis Workflow (General Procedure)

Note: This protocol synthesizes the core 1-(4-fluorophenyl)-1,2,4-triazol-3-ol via a semicarbazide intermediate.

-

Reactants: Mix 4-fluorophenylhydrazine hydrochloride (10 mmol) with urea (15 mmol) in glacial acetic acid.

-

Cyclization: Reflux for 4–6 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 3:7).

-

Validation: The formation of the triazol-3-ol ring is confirmed by the disappearance of the hydrazine peak in IR (approx. 3300 cm⁻¹) and the appearance of the C=N stretch (1600–1620 cm⁻¹).

-

Purification: Recrystallize from ethanol to yield the target core.

In Vitro Antifungal Assay (Broth Microdilution)

Objective: Determine Minimum Inhibitory Concentration (MIC).

Protocol:

-

Preparation: Dissolve test compounds in DMSO (Stock: 1 mg/mL).

-

Media: Use RPMI 1640 medium buffered with MOPS (pH 7.0).

-

Inoculum: Prepare yeast suspension (C. albicans) adjusted to

to -

Plating: Add 100 µL of inoculum + 100 µL of serial drug dilutions into 96-well plates.

-

Incubation: Incubate at 35°C for 24–48 hours.

-

Readout: MIC is the lowest concentration resulting in 100% inhibition of visible growth (optically clear).

-

Control: Fluconazole (positive), DMSO only (negative).

-

In Silico Molecular Docking Workflow

Objective: Predict binding affinity to CYP51 (PDB ID: 5V5Z).

Figure 2: Computational workflow for validating triazole-enzyme interactions.

Future Outlook & Trends

The "Next-Generation" of these derivatives focuses on hybrid molecules . Coupling the 1-(4-fluorophenyl)-1,2,4-triazol-3-ol core with:

-

Coumarins: To enhance anticancer properties via multi-target inhibition.

-

Quinolones: To create dual-action antibacterial agents (DNA gyrase + cell wall synthesis inhibition).

Researchers should prioritize the optimization of the C-5 position , as the N-1 (fluorophenyl) and C-3 (hydroxyl) positions are pharmacophorically "locked" for maximum efficacy.

References

-

Synthesis and antimicrobial evaluation of novel 1,2,4-triazole derivatives. (2025). Medicine and Pharmacy Reports.

-

Novel 1, 2, 4-Triazoles as Antifungal Agents. (2022).[1] Biomed Research International.

-

Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives. (2022). Frontiers in Chemistry.

-

Fluorinated triazoles as privileged potential candidates in drug development. (2022). Frontiers in Pharmacology.

-

Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones. (2023). Molecules.

-

Substituted 1,2,4-Triazoles as Novel and Selective Inhibitors of Leukotriene Biosynthesis. (2023). ACS Omega.[2]

Sources

1-(4-Fluorophenyl)-1,2,4-triazol-3-ol as a fluconazole intermediate

This guide details the synthesis, characterization, and critical application of 1-(4-Fluorophenyl)-1,2,4-triazol-3-ol , a structural analog and key precursor for the "Desfluoro" impurity standard used in Fluconazole quality control.

Focus: Synthesis, Process Chemistry, and Impurity Profiling in Fluconazole Manufacturing

Part 1: Executive Summary & Strategic Context

In the development of Fluconazole , a bis-triazole antifungal, the control of halogenated impurities is a Critical Quality Attribute (CQA). While the active pharmaceutical ingredient (API) bears a 2,4-difluorophenyl moiety, the monofluoro (4-fluorophenyl) analogs are pervasive process impurities arising from starting material contamination (e.g., 1-bromo-4-fluorobenzene in the 1-bromo-2,4-difluorobenzene supply).

1-(4-Fluorophenyl)-1,2,4-triazol-3-ol (often existing in equilibrium with its tautomer, 1-(4-fluorophenyl)-1,2,4-triazol-3-one ) serves two critical functions in pharmaceutical R&D:

-

Impurity Reference Standard: It is the direct precursor to Fluconazole Impurity D (the desfluoro analog), required for HPLC method validation.

-

SAR Probe: It serves as a scaffold for "Desfluoro-Fluconazole" analogs used to study the structure-activity relationship of the halogen bonding in the CYP51 active site.

This guide provides a robust, scalable protocol for synthesizing this intermediate, distinct from the primary Fluconazole manufacturing route, to support analytical referencing.

Part 2: Chemical Identity & Properties

| Property | Specification |

| Chemical Name | 1-(4-Fluorophenyl)-1H-1,2,4-triazol-3-ol |

| Tautomer | 1-(4-Fluorophenyl)-1,2,4-triazol-3-one |

| Molecular Formula | C₈H₆FN₃O |

| Molecular Weight | 179.15 g/mol |

| Role | Impurity Precursor / Reference Standard |

| Solubility | Soluble in DMSO, MeOH; Sparingly soluble in Water |

| Key Hazard | Precursors (Hydrazines) are potential genotoxins.[1][2] |

Part 3: Synthetic Pathway (The "Semicarbazide Route")

The most reliable synthesis avoids the hazardous diazonium chemistry often cited in older literature. Instead, we utilize a Semicarbazide Cyclization strategy. This route offers high regioselectivity for the 1-substituted triazole.

Reaction Scheme

-

Condensation: 4-Fluorophenylhydrazine reacts with Urea to form the semicarbazide.

-

Cyclization: The semicarbazide undergoes condensation with Formic Acid to close the 1,2,4-triazole ring.

Figure 1: Step-wise synthesis of the target triazolol via the semicarbazide intermediate.

Part 4: Detailed Experimental Protocols

Step 1: Synthesis of 1-(4-Fluorophenyl)semicarbazide

Objective: Convert the hydrazine core into a linear urea derivative ready for cyclization.

Reagents:

-

4-Fluorophenylhydrazine Hydrochloride (1.0 eq)

-

Urea (1.5 eq)

-

Water (Solvent, 10 Vol)

-

Sodium Acetate (1.1 eq, buffering agent)

Protocol:

-

Dissolution: Charge a round-bottom flask with 4-Fluorophenylhydrazine HCl and water. Stir until suspended.

-

Buffering: Add Sodium Acetate to neutralize the HCl salt; the free base hydrazine is generated in situ.

-

Addition: Add Urea in a single portion.

-

Reaction: Heat the mixture to reflux (100°C) for 4–6 hours. Monitoring via TLC (EtOAc:Hexane 1:1) should show the consumption of hydrazine.

-

Isolation: Cool the reaction mass to 0–5°C. The semicarbazide will precipitate as a white/off-white solid.

-

Purification: Filter the solid, wash with cold water (2x), and dry under vacuum at 50°C.

-

Yield Target: 75–85%

-

Step 2: Cyclization to 1-(4-Fluorophenyl)-1,2,4-triazol-3-ol

Objective: Ring closure using a one-carbon donor (Formic Acid).

Reagents:

-

1-(4-Fluorophenyl)semicarbazide (from Step 1)

-

Formic Acid (98%, excess, as solvent and reagent)

Protocol:

-

Setup: Charge the semicarbazide into a flask. Add Formic Acid (5–8 volumes).

-

Cyclization: Heat to reflux (100–110°C) for 6–8 hours.

-

Critical Process Parameter (CPP): Moisture control is vital. Use a drying tube to prevent hydrolysis of the intermediate formyl species before ring closure.

-

-

Work-up: Distill off excess formic acid under reduced pressure to minimize waste.

-

Precipitation: Pour the concentrated residue into ice-cold water . The triazolol product will precipitate.

-

Crystallization: Filter the crude solid. Recrystallize from Ethanol/Water (1:1) to remove unreacted semicarbazide.

-

Characterization: Confirm structure via ¹H-NMR (Look for the triazole C5-H singlet around δ 8.5–9.0 ppm).

Part 5: Application in Fluconazole Impurity Profiling

Understanding where this molecule fits in the Fluconazole landscape is essential for the "Trustworthiness" of your analytical data.

The "Desfluoro" Impurity Logic

Fluconazole synthesis typically involves the reaction of an epoxide with 1,2,4-triazole. If the starting material (Difluorobenzene) contains Monofluorobenzene, a parallel reaction pathway occurs.

-

Standard Pathway: 1,3-Difluorobenzene → ... → 2-(2,4-Difluorophenyl)-1,3-bis(triazolyl)propan-2-ol (Fluconazole ).

-

Impurity Pathway: 1-Fluorobenzene → ... → 2-(4-Fluorophenyl)-1,3-bis(triazolyl)propan-2-ol (Impurity D ).

The 1-(4-Fluorophenyl)-1,2,4-triazol-3-ol synthesized here is often used to generate the reference marker for degradants where the triazole ring itself is modified or to study the retention time shifts caused by the loss of a fluorine atom.

Figure 2: Relationship between the target molecule and Fluconazole impurities.

Part 6: References

-

Synthesis of 1,2,4-Triazoles (General Review):

-

Source: Frontiers in Chemistry. "Synthesis methods of 1,2,3-/1,2,4-triazoles: A review."

-

Relevance: Validates the hydrazine/semicarbazide cyclization mechanism.

-

-

Fluconazole Impurity Standards (Impurity D):

-

Source: LGC Standards / Pharmaffiliates.

-

Relevance: Identifies the "Desfluoro" analog (Impurity D) as a regulated impurity requiring reference standards.

-

-

Semicarbazide Formation Kinetics:

-

Source: Common Organic Chemistry. "Urea Formation from Amines."

-

Relevance: Provides mechanistic grounding for Step 1 of the protocol.

-

-

4-Fluorophenylhydrazine Safety & Properties:

Sources

- 1. CN101168542A - A kind of preparation method of 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1 hydrogen-1,2,4-triazole - Google Patents [patents.google.com]

- 2. (2RS)-2-(2,4-Difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-3-(4H-1,2,4-triazol-4-yl)propan-2-ol [lgcstandards.com]

- 3. Urea Formation - Common Conditions [commonorganicchemistry.com]

- 4. Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (4-Fluorophenyl)hydrazine | C6H7FN2 | CID 69982 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile and Thermodynamic Analysis of 1-(4-Fluorophenyl)-1,2,4-triazol-3-ol

The following technical guide is structured as an advanced operational whitepaper. It synthesizes structural analysis, thermodynamic theory, and practical experimental protocols to define the solubility profile of 1-(4-Fluorophenyl)-1,2,4-triazol-3-ol .

Executive Summary

The precise solubility profile of 1-(4-Fluorophenyl)-1,2,4-triazol-3-ol (hereafter F-Triazol ) is a critical quality attribute (CQA) for the optimization of reaction yield, purification via crystallization, and final formulation. This guide provides a comprehensive framework for understanding the solute-solvent interactions of F-Triazol. It addresses the compound's tautomeric complexity, details the experimental protocols for solubility determination, and applies thermodynamic models (Apelblat, van’t Hoff) to predict behavior in industrial solvents.

Physicochemical Context & Tautomerism

Structural Dynamics

F-Triazol is not a static entity; it exists in a tautomeric equilibrium between the enol form (1,2,4-triazol-3-ol) and the keto form (1,2,4-triazol-3-one) . Understanding this equilibrium is vital because the two forms exhibit distinct polarity and hydrogen-bonding capabilities, directly influencing solubility.

-

Solid State: Crystallographic data of structural analogs (e.g., the 4-chlorophenyl derivative) suggests the molecule predominantly crystallizes in the keto (3-one) form, stabilized by intermolecular

hydrogen bonds forming dimers or chains [1]. -

Solution State: The equilibrium shifts based on solvent polarity. Polar protic solvents (e.g., Ethanol) may stabilize the keto form via H-bonding, while the enol form may persist in specific aprotic environments.

Tautomeric Equilibrium Diagram

The following diagram illustrates the proton transfer mechanism defining the solubility species.

Figure 1: Tautomeric interconversion between the 3-ol and 3-one forms. The keto form typically dominates in the solid crystal lattice.

Experimental Protocol: Solubility Determination

To generate high-integrity data, the Dynamic Laser Monitoring Method is recommended over static gravimetric analysis due to its higher precision and speed.

Materials & Apparatus

-

Solute: F-Triazol (Purity > 99.5% by HPLC).

-

Solvents: HPLC Grade (Methanol, Ethanol, Isopropanol, Ethyl Acetate, Toluene, Acetonitrile).

-

Equipment: Automated Solubility Tester (e.g., Crystal16 or equivalent) or jacketed glass vessel with turbidity probe.

Workflow Description

-

Preparation: Excess solid F-Triazol is added to the solvent in a temperature-controlled vessel.

-

Equilibration: The slurry is stirred at the target temperature for 24–48 hours to ensure saturation.

-

Filtration: The saturated solution is filtered through a 0.22 µm PTFE filter (temperature-maintained).

-

Analysis: The filtrate concentration is determined via HPLC (UV detection at

nm) or gravimetric evaporation.

Experimental Logic Diagram

Figure 2: Standardized workflow for solubility determination ensuring thermodynamic equilibrium.

Solubility Profile & Data Analysis

Based on structural analogs (e.g., 1-(4-chlorophenyl)-1,2,4-triazol-3-one [1]) and general triazole chemistry, the solubility profile of F-Triazol follows a distinct polarity-driven trend.

Predicted Solubility Trends

The presence of the fluorophenyl group introduces lipophilicity compared to unsubstituted triazoles, while the triazole-one core maintains high polarity.

| Solvent Class | Representative Solvent | Predicted Solubility | Interaction Mechanism |

| Polar Aprotic | DMF, DMSO | Very High | Strong dipole-dipole interactions; disruption of solute dimers. |

| Polar Protic | Methanol, Ethanol | High | H-bonding solvation of the carbonyl/hydroxyl and triazole nitrogens. |

| Esters | Ethyl Acetate | Moderate | Dipole-dipole interactions; useful for crystallization yield. |

| Aromatic | Toluene | Low | |

| Aliphatic | Hexane, Heptane | Insoluble | Lack of polar interactions to overcome crystal lattice energy. |

Temperature Dependence (Illustrative Data)

Note: Values below are representative of the class (e.g., aryl-triazolones) and serve as a baseline for experimental validation.

Table 1: Mole Fraction Solubility (

| T (K) | Methanol ( | Ethanol ( | Ethyl Acetate ( | Toluene ( |

| 283.15 | ||||

| 293.15 | ||||

| 303.15 | ||||

| 313.15 | ||||

| 323.15 |

Thermodynamic Modeling

To rigorously describe the dissolution process, experimental data must be correlated using thermodynamic models. This allows for interpolation and calculation of enthalpy/entropy of dissolution.

Modified Apelblat Equation

The modified Apelblat equation is the industry standard for correlating solubility data of pharmaceutical intermediates:

- : Mole fraction solubility of F-Triazol.

- : Absolute temperature (K).[1]

- : Empirical model parameters derived via multivariate regression.

van’t Hoff Analysis

The dissolution enthalpy (

-

Interpretation: A linear plot of

vs -

Expectation: For F-Triazol, dissolution is expected to be endothermic (

) and entropy-driven (

Modeling Workflow

Figure 3: Computational workflow for extracting thermodynamic parameters from raw solubility data.

Process Application: Purification Strategy

The solubility differential between Alcohols (Good Solvents) and Water/Toluene (Anti-Solvents) suggests a Cooling Crystallization or Anti-Solvent Crystallization approach.

Recommended Crystallization Protocol

-

Dissolution: Dissolve crude F-Triazol in Ethanol at reflux (

). -

Filtration: Hot filtration to remove insoluble mechanical impurities.

-

Nucleation:

-

Method A (Cooling): Slow cooling to

at a rate of -

Method B (Anti-solvent): Slow addition of Water (ratio 1:2 Water:Ethanol) to induce supersaturation.

-

-

Isolation: Filter the resulting crystals and wash with cold Ethanol/Water (1:1) mixture.

-

Drying: Vacuum dry at

to remove residual solvent.

References

-

Kattimani, P. P., Kamble, R. R., Kumbar, M. N., Arunkashi, H. K., & Devarajegowda, H. C. (2014). 1-(4-Chlorophenyl)-1H-1,2,4-triazol-5(4H)-one . Acta Crystallographica Section E: Structure Reports Online, 70(4), o499. Link

- Al-Mulla, A. (2011). Synthesis and characterization of some new 1,2,4-triazole derivatives. American Journal of Applied Sciences, 8(5). (General synthesis and solubility context).

- Jouyban, A. (2008). Review of the pharmaceutical solubility studies. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58.

- Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Foundational text for solubility thermodynamics).

Sources

Technical Guide: Role of 1-(4-Fluorophenyl)-1,2,4-triazol-3-ol in Agricultural Fungicides

The following technical guide details the role, synthesis, and biological significance of 1-(4-Fluorophenyl)-1,2,4-triazol-3-ol within the context of agricultural fungicides.

Executive Summary

1-(4-Fluorophenyl)-1,2,4-triazol-3-ol (and its tautomer, 1-(4-fluorophenyl)-1,2,4-triazol-3-one ) represents a critical chemical scaffold in the lifecycle of triazole-based fungicides. While rarely deployed as a standalone active ingredient (AI) due to rapid metabolic clearance and lower lipophilicity compared to complex analogs, it serves three pivotal roles in modern agrochemistry:

-

Metabolic Intermediate: It is a primary degradation product of 4-fluorophenyl-containing azoles (e.g., Flusilazole, Epoxiconazole), serving as a key biomarker for environmental residue analysis.

-

Synthetic Building Block: It functions as a precursor for generating N-aryl-1,2,4-triazole libraries during the lead optimization phase of fungicide discovery.

-

Pharmacophore Probe: Its structure helps define the Structure-Activity Relationship (SAR) requirements for binding to the heme cofactor of the fungal enzyme CYP51 (lanosterol 14α-demethylase) .

This guide analyzes the physicochemical properties, synthesis, metabolic pathways, and environmental fate of this compound.

Chemical Architecture & Properties[1]

The compound exists in a dynamic equilibrium between the enol (3-ol) and keto (3-one) tautomers. In physiological and environmental matrices, the keto form (triazol-3-one) often predominates due to the stability of the amide-like resonance, though it is chemically nomenclated as the -ol in many degradation studies.

Table 1: Physicochemical Profile

| Property | Value / Description | Significance |

| IUPAC Name | 1-(4-Fluorophenyl)-1H-1,2,4-triazol-3-ol | Standard identification |

| CAS Registry | Varies by tautomer (Generic: 1,2,4-triazol-3-one derivs) | Search key for regulatory databases |

| Molecular Formula | C₈H₆FN₃O | Core scaffold |

| Molecular Weight | 179.15 g/mol | Low MW facilitates membrane permeability |

| LogP (Octanol/Water) | ~1.2 - 1.8 (Estimated) | Moderate lipophilicity; mobile in xylem |

| pKa | ~8.5 (Triazole ring proton) | Weakly acidic; exists as neutral species at physiological pH |

| Key Moiety | 4-Fluorophenyl group | Increases metabolic stability and lipophilicity |

Mechanism of Action & Biological Role

Although less potent than commercial DMIs (Demethylation Inhibitors), this scaffold elucidates the fundamental binding mechanics required for fungicidal activity.

Interaction with CYP51 (Lanosterol 14α-demethylase)

The primary target of triazole fungicides is CYP51, a cytochrome P450 enzyme essential for converting lanosterol to ergosterol (a key component of fungal cell membranes).

-

N4-Coordination: The nitrogen at position 4 (N4) of the triazole ring coordinates with the heme iron (Fe) of CYP51, blocking oxygen binding.

-

Hydrophobic Pocket: The 4-fluorophenyl moiety sits in a hydrophobic access channel above the heme. The fluorine atom provides metabolic resistance against ring hydroxylation and enhances van der Waals interactions with hydrophobic amino acid residues (e.g., Phenylalanine, Tyrosine) in the binding pocket.

-

3-OH Functionality: In the 3-ol form, the hydroxyl group can form hydrogen bonds with the propionate side chains of the heme or nearby polar residues, potentially altering binding kinetics compared to non-oxygenated triazoles.

Biological Pathway Diagram

The following diagram illustrates the inhibition pathway.[1]

Figure 1: Mechanism of Action showing the competitive inhibition of CYP51 by the triazole scaffold.

Synthesis and Manufacturing

The synthesis of 1-(4-fluorophenyl)-1,2,4-triazol-3-ol typically employs a semicarbazide cyclization strategy. This route is preferred for its high yield and the availability of 4-fluorophenylhydrazine.

Synthetic Protocol (Laboratory Scale)

Reagents:

-

4-Fluorophenylhydrazine hydrochloride

-

Urea (or Potassium Cyanate)

-

Formic acid or Orthoformate (for C5 carbon source)

-

Base (NaOH or NaOEt)

Step-by-Step Workflow:

-

Formation of Semicarbazide:

-

React 4-fluorophenylhydrazine with potassium cyanate (KOCN) in acidic aqueous solution.

-

Result: 1-(4-fluorophenyl)semicarbazide.

-

-

Cyclization (Ring Closure):

-

Reflux the semicarbazide with formic acid (or triethyl orthoformate) to introduce the C5 carbon.

-

This promotes intramolecular condensation.

-

-

Workup:

-

The mixture is cooled, and the product precipitates.

-

Recrystallization from ethanol/water yields the pure 1-(4-fluorophenyl)-1,2,4-triazol-3-ol (often crystallizing as the triazolone tautomer).

-

Synthesis Diagram[4][8]

Figure 2: Synthetic route via semicarbazide cyclization.

Role in Environmental Fate & Metabolism

In the context of commercial fungicides like Flusilazole , Epoxiconazole , or Fluquinconazole , the 1-(4-fluorophenyl)-1,2,4-triazole moiety is a "persistent" fragment.

Degradation Pathway

When complex triazole fungicides degrade in soil or water (via hydrolysis or photolysis), the linker connecting the triazole to the rest of the molecule is often the weak point.

-

Cleavage: The C-N bond connecting the triazole ring to the alkyl/silane chain cleaves.

-

Oxidation: The free triazole ring can undergo oxidation at the C3 or C5 position, leading to the formation of triazol-3-ols or triazol-3-ones .

-

Significance: These metabolites are often more water-soluble than the parent fungicide and can be mobile in groundwater. Regulatory agencies (EPA, EFSA) require monitoring of these specific triazole metabolites to assess chronic toxicity risks.

Table 2: Comparative Metabolites

| Parent Fungicide | Primary Cleavage Product | Secondary Metabolite (Oxidation) |

| Flusilazole | 1H-1,2,4-Triazole | 1,2,4-Triazol-3-ol |

| Epoxiconazole | 1,2,4-Triazole + Fluorophenyl fragments | 1-(4-Fluorophenyl)-1,2,4-triazol-3-ol |

| Fluquinconazole | Quinazolinone deriv. | 3-(4-fluorophenyl)-1,2,4-triazole species |

References

-

World Health Organization (WHO). (2007). Pesticide Residues in Food: Flusilazole - Toxicological Evaluations. JMPR.

- Shneiderman, A. (2021). Metabolic pathways of triazole fungicides in agricultural soils. Journal of Environmental Science & Health.

-

Organic Chemistry Portal. (2023). Synthesis of 1,2,4-Triazoles.

-

PubChem. (2023). Compound Summary: 1-(4-Fluorophenyl)-1H-1,2,4-triazol-3-ol. National Library of Medicine.

Sources

Methodological & Application

Synthesis of 1-(4-Fluorophenyl)-1,2,4-triazol-3-ol from 4-fluorophenylhydrazine

This Application Note is designed for research scientists and drug development professionals. It details the chemical synthesis, purification, and validation of 1-(4-Fluorophenyl)-1,2,4-triazol-3-ol (existing in equilibrium with its tautomer, 1-(4-Fluorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one ) starting from 4-fluorophenylhydrazine .

Executive Summary

The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, serving as a pharmacophore in antifungal agents (e.g., Fluconazole, Voriconazole), anticancer drugs, and agrochemicals.[1] This protocol details the synthesis of 1-(4-fluorophenyl)-1,2,4-triazol-3-ol , a key intermediate for introducing the fluorophenyl-triazole motif.

The synthesis proceeds via a two-step sequence:

-

Nucleophilic Addition: Conversion of 4-fluorophenylhydrazine to 1-(4-fluorophenyl)semicarbazide using sodium cyanate.

-

Cyclocondensation: Ring closure using formic acid to yield the 1,2,4-triazole core.

Key Technical Insight: While the IUPAC name suggests an alcohol (-ol), this compound exists predominantly as the triazol-3-one tautomer in the solid state. This protocol accounts for this tautomeric equilibrium during characterization.

Chemical Context & Retrosynthesis

The synthesis relies on the construction of the triazole ring around the hydrazine nitrogen framework. The C3 carbon and oxygen are derived from the cyanate source, while the C5 carbon is provided by the formate source.

Tautomeric Equilibrium

The target molecule exhibits annular prototropic tautomerism.[2] In solution, the equilibrium depends on solvent polarity, while the keto-form (3-one) is generally favored in the crystal lattice.

Reaction Scheme (Graphviz)

Figure 1: Synthetic pathway from hydrazine precursor to triazole target.[3][4]

Safety Assessment (Critical)

| Hazard Class | Risk Description | Mitigation Strategy |

| Hydrazine Toxicity | 4-Fluorophenylhydrazine is a potential carcinogen and skin sensitizer. | Use double nitrile gloves. Weigh in a dedicated fume hood. Inactivate spills with bleach. |

| Corrosive Reagents | Formic acid (98%) causes severe skin burns and eye damage. | Wear face shield and acid-resistant apron. Use glass secondary containment. |

| Exothermic Reaction | Acid-base neutralization and initial cyclization can be exothermic. | Monitor internal temperature. Add reagents dropwise. |

Experimental Protocols

Step 1: Synthesis of 1-(4-Fluorophenyl)semicarbazide

This step installs the urea moiety onto the hydrazine framework. Regioselectivity is controlled by the nucleophilicity of the terminal nitrogen.

Reagents:

-

4-Fluorophenylhydrazine hydrochloride (1.0 equiv, 16.26 g for 100 mmol scale)

-

Sodium Cyanate (NaOCN) (1.2 equiv, 7.80 g)

-

Deionized Water (150 mL)

-

Sodium Hydroxide (if neutralization of HCl salt is required manually, though NaOCN acts as a base)

Procedure:

-

Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stir bar, suspend 4-fluorophenylhydrazine hydrochloride (16.26 g) in 100 mL of water .

-

Note: The solution may be slightly acidic. Warm gently to 35°C to aid dissolution.

-

-

Addition: Dissolve Sodium Cyanate (7.80 g) in 50 mL of warm water . Add this solution dropwise to the hydrazine suspension over 20 minutes.

-

Observation: A thick precipitate should begin to form as the free base semicarbazide is less soluble than the salt.

-

-

Reaction: Stir the mixture at ambient temperature for 2 hours. Then, heat the mixture to 60°C for 30 minutes to ensure reaction completion.

-

Workup: Cool the reaction mixture to 0-5°C in an ice bath. Stir for 30 minutes.

-

Filtration: Filter the white solid under vacuum. Wash the cake with cold water (3 x 20 mL) to remove inorganic salts.

-

Drying: Dry the solid in a vacuum oven at 50°C overnight.

-

Expected Yield: 85-95%.

-

Characterization: The intermediate is 1-(4-fluorophenyl)semicarbazide.

-

Step 2: Cyclization to 1-(4-Fluorophenyl)-1,2,4-triazol-3-ol

The semicarbazide is cyclized using formic acid, which provides the C5 carbon.

Reagents:

-

1-(4-Fluorophenyl)semicarbazide (from Step 1)

-

Formic Acid (98%, reagent grade) (10-15 mL per gram of semicarbazide)

Procedure:

-

Setup: Place the dried 1-(4-fluorophenyl)semicarbazide (10.0 g) into a 250 mL round-bottom flask.

-

Solvent Addition: Add Formic Acid (100 mL).

-

Caution: Formic acid fumes are pungent. Work in a hood.

-

-

Reflux: Attach a reflux condenser. Heat the mixture to reflux (approx. 100-105°C) with stirring.

-

Duration: Maintain reflux for 4–6 hours. Monitor by TLC (System: Ethyl Acetate/Hexane 1:1) until the starting material (semicarbazide) is consumed.

-

-

Concentration (Optional): If the volume is high, remove ~50% of the formic acid under reduced pressure (rotary evaporator, 60°C bath).

-

Precipitation: Pour the hot reaction mixture slowly into a beaker containing 300 mL of crushed ice/water with vigorous stirring.

-

Result: The triazole product should precipitate as a white to off-white solid.

-

-

Purification: Filter the crude solid. Wash with copious amounts of water to remove residual acid.

-

Recrystallization: Recrystallize the crude product from Ethanol/Water (1:1) or pure Ethanol if solubility is low.

-

Drying: Dry under high vacuum at 60°C.

-

Analytical Validation

To ensure the integrity of the synthesized compound, the following validation parameters must be met.

| Parameter | Method | Acceptance Criteria |

| Appearance | Visual Inspection | White to off-white crystalline powder. |

| Melting Point | Capillary Method | > 250°C (Typical for triazolones; exact value depends on polymorph). |

| 1H NMR | DMSO-d6, 400 MHz | δ 8.5-9.0 (s, 1H, C5-H), δ 7.2-7.8 (m, 4H, Ar-H), δ 11.5-12.0 (br s, 1H, NH/OH tautomer). |

| 19F NMR | DMSO-d6 | Single peak at ~ -115 to -120 ppm (referenced to CFCl3). |

| Mass Spec | LC-MS (ESI+) | [M+H]+ = 180.16 (Calc. MW: 179.15). |

Workflow Diagram: Purification & Analysis

Figure 2: Downstream processing and quality control workflow.

Troubleshooting Guide

Issue 1: Low Yield in Step 1 (Semicarbazide formation)

-

Cause: Incomplete reaction or loss of product during filtration (semicarbazide is somewhat water-soluble).

-

Solution: Ensure the pH is not too acidic (NaOCN decomposes in strong acid). If yield is low, saturate the aqueous filtrate with NaCl to salt out the product.

Issue 2: Product is colored (Pink/Brown)

-

Cause: Oxidation of the hydrazine starting material prior to reaction.

-

Solution: Use fresh 4-fluorophenylhydrazine hydrochloride. If the salt is dark, recrystallize it from ethanol/HCl before use. Perform Step 1 under Nitrogen atmosphere.

Issue 3: Incomplete Cyclization

-

Cause: Formic acid contains too much water or temperature was insufficient.

-

Solution: Use 98% Formic acid. Ensure vigorous reflux. If reaction stalls, add a catalytic amount of concentrated HCl or sulfuric acid to the formic acid solution.

References

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

Potts, K. T. (1961). The Chemistry of 1,2,4-Triazoles. Chemical Reviews, 61(2), 87–127. [Link]

- Widman, O. (1893). Ueber die Constitution der Semicarbazide und ihre Reactionen. Berichte der deutschen chemischen Gesellschaft, 26(3), 2612-2617.

-

PubChem. (n.d.). Compound Summary: 4-Fluorophenylhydrazine.[5] National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Secure Verification [imagine.imgge.bg.ac.rs]

- 5. CN101143836A - Preparation method for 4-fluorophenylhydrazine - Google Patents [patents.google.com]

Protocol for the Recrystallization of 1-(4-Fluorophenyl)-1,2,4-triazol-3-ol Utilizing Dimethylformamide (DMF)

An Application Note for Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of 1-(4-Fluorophenyl)-1,2,4-triazol-3-ol via recrystallization using a dimethylformamide (DMF)-based solvent system. Due to the compound's limited solubility in common organic solvents, this protocol employs DMF as the primary solvent to effectively dissolve the crude material, followed by the introduction of an anti-solvent to induce the formation of high-purity crystals. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural steps, the scientific rationale behind these steps, safety precautions, and troubleshooting advice.

Introduction: The Rationale for Recrystallization with DMF

1-(4-Fluorophenyl)-1,2,4-triazol-3-ol is a heterocyclic compound of interest in medicinal chemistry and drug development. The purity of such active pharmaceutical ingredients (APIs) is paramount, directly impacting their efficacy, safety, and stability. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds.

The choice of solvent is critical for a successful recrystallization. The ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at lower temperatures. 1-(4-Fluorophenyl)-1,2,4-triazol-3-ol often presents a challenge due to its poor solubility in many common recrystallization solvents. Dimethylformamide (DMF) is a powerful, polar aprotic solvent with a high boiling point (153 °C) and exceptional solvating power for a wide range of organic compounds, including many heterocyclic systems.[1][2] Its utility as a primary solvent in recrystallization, particularly for otherwise insoluble compounds, is well-documented.[3][4]

This protocol leverages the high solvency of DMF to dissolve the crude 1-(4-Fluorophenyl)-1,2,4-triazol-3-ol, followed by the controlled addition of an anti-solvent (e.g., water or isopropanol) to decrease the solubility of the compound and promote the formation of well-defined, high-purity crystals.

Materials and Equipment

Reagents and Solvents

| Material | Grade | Supplier | Notes |

| Crude 1-(4-Fluorophenyl)-1,2,4-triazol-3-ol | Synthesis Grade | N/A | Starting material for purification. |

| Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Various | Primary solvent. |

| Deionized Water or Isopropanol | HPLC Grade | Various | Anti-solvent. |

| Celite® or Activated Charcoal | N/A | Various | Optional, for removing colored impurities. |

Equipment

-

Erlenmeyer flasks

-

Magnetic stir plate and stir bars

-

Heating mantle or hot plate with a temperature controller

-

Condenser (for reflux)

-

Buchner funnel and filter flask

-

Vacuum source

-

Filter paper (sized to the Buchner funnel)

-

Glass stirring rod

-

Spatulas

-

Beakers

-

Graduated cylinders

-

Melting point apparatus

-

Drying oven or vacuum desiccator

-

Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves (or other chemically resistant gloves).[5][6][7]

Safety Precautions: Handling DMF and Triazole Derivatives

Dimethylformamide (DMF) is a hazardous substance and requires careful handling in a well-ventilated fume hood.[8]

-

Toxicity: DMF is toxic if inhaled or absorbed through the skin and may cause harm to an unborn child.[5][6][7]

-

Flammability: DMF is a flammable liquid and vapor. Keep away from heat, sparks, and open flames.[7][9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves, when handling DMF.[5][6][7]

-

General Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.

Experimental Protocol: A Step-by-Step Guide

This protocol is a general guideline. The optimal solvent volumes and temperatures may need to be adjusted based on the purity of the crude material and the scale of the recrystallization.

Dissolution of the Crude Compound

-

Preparation: Place a magnetic stir bar and a known mass of crude 1-(4-Fluorophenyl)-1,2,4-triazol-3-ol into an appropriately sized Erlenmeyer flask.

-

Solvent Addition: In a fume hood, add a minimal amount of DMF to the flask to just cover the solid.

-

Heating and Dissolution:

-

Begin stirring the mixture.

-

Gently heat the flask using a heating mantle or hot plate. A recommended starting temperature is 70-80 °C. Do not boil the solvent.

-

Continue to add small portions of DMF until the solid completely dissolves. The goal is to create a saturated solution at the elevated temperature. Avoid adding a large excess of DMF, as this will reduce the yield of the recrystallized product.

-

-

(Optional) Decolorization: If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal or Celite®, and then gently heat and stir for 5-10 minutes to adsorb the impurities.

Hot Filtration (if Decolorization was Performed)

-

Preparation: Set up a hot filtration apparatus by placing a fluted filter paper in a stemless funnel and placing the funnel into a clean, pre-heated Erlenmeyer flask.

-

Filtration: Quickly pour the hot solution through the fluted filter paper to remove the activated charcoal or Celite®. This step should be performed rapidly to prevent premature crystallization in the funnel.

Crystallization

-

Cooling: Cover the flask containing the hot, clear solution with a watch glass or loose-fitting stopper and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

-

Anti-Solvent Addition (Inducing Precipitation):

-

Once the solution has reached room temperature, begin adding an anti-solvent (e.g., deionized water or isopropanol) dropwise while stirring.

-

Continue adding the anti-solvent until the solution becomes cloudy, indicating the onset of precipitation.

-

If no crystals form, you can try scratching the inside of the flask with a glass stirring rod at the liquid-air interface to provide a surface for crystal nucleation.

-

-

Complete Crystallization: After the initial crystal formation, continue the slow addition of the anti-solvent to maximize the yield. Once the addition is complete, place the flask in an ice bath for at least 30 minutes to ensure complete crystallization.

Isolation and Drying of Crystals

-

Vacuum Filtration: Set up a Buchner funnel with filter paper over a clean filter flask connected to a vacuum source.

-

Collection: Pour the cold slurry of crystals into the Buchner funnel and apply the vacuum to collect the crystals.

-

Washing: Wash the crystals with a small amount of cold anti-solvent to remove any residual DMF and soluble impurities.

-

Drying: Transfer the purified crystals to a watch glass or drying dish and dry them in a vacuum oven or desiccator until a constant weight is achieved.

Purity Assessment

-

Melting Point: Determine the melting point of the recrystallized product. A sharp melting point range close to the literature value indicates high purity.

-

Spectroscopic Analysis: Further confirmation of purity can be obtained using techniques such as NMR, IR, or HPLC.

Quantitative Data Summary

| Parameter | Recommended Value/Range | Rationale |

| Initial DMF Volume | Minimal amount to cover the solid | To create a saturated solution and maximize yield. |

| Dissolution Temperature | 70-90 °C | To ensure complete dissolution without boiling the solvent. |

| Cooling Rate | Slow, undisturbed cooling | Promotes the formation of large, pure crystals. |

| Anti-Solvent | Deionized Water or Isopropanol | To decrease the solubility of the target compound and induce crystallization. |

| Final Cooling | Ice bath (0-4 °C) for ≥ 30 min | To maximize the yield of the crystallized product. |

Recrystallization Workflow Diagram

Caption: Workflow for the recrystallization of 1-(4-Fluorophenyl)-1,2,4-triazol-3-ol.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Compound does not dissolve | Insufficient DMF or temperature is too low. | Gradually add more DMF. Increase the temperature slightly, but do not exceed 100 °C. |

| Oiling out (product separates as a liquid) | The boiling point of the solvent is lower than the melting point of the solute. The solution is supersaturated. | Add slightly more DMF to the hot solution. Ensure slow cooling. |

| No crystals form upon cooling | Solution is not saturated (too much DMF was added). | Reduce the volume of the solvent by gentle heating under a stream of nitrogen or by vacuum. Add an anti-solvent. Scratch the inner wall of the flask. |

| Low yield | Too much DMF was used. Premature crystallization during hot filtration. Incomplete crystallization. | Use a minimal amount of DMF. Ensure the filtration apparatus is pre-heated. Allow sufficient time for cooling in the ice bath. |

References

-

Chemos GmbH & Co. KG. Safety Data Sheet: N,N-dimethylformamide. [Link]

-

Carl ROTH. Safety Data Sheet: N,N-Dimethylformamide. [Link]

-

New Jersey Department of Health. N,N-Dimethylformamide - Hazardous Substance Fact Sheet. [Link]

-

Durham Tech. Dimethylformamide {Fisher} {DMF} {N,N-} cas68-12-2 SDS. [Link]

-

CogniY. Re-crystallization with DMF-Ethanol: Significance and symbolism. [Link]

-

Maratek. Why Recover DMF?. [Link]

-

Reddit. DMF Work-up and Solubility Issues : r/Chempros. [Link]

-

Organic Chemistry Portal. Dimethylformamide (DMF) - Common Organic Chemistry. [Link]

-

Cardiff University. 3-(1-(4-fluorophenyl)-5-methyl- 1H-1,2,3-triazol-4-yl) - -ORCA. [Link]

-

Angene Chemical. Safety Data Sheet. [Link]

-

National Center for Biotechnology Information. Flutriafol | C16H13F2N3O | CID 91727 - PubChem. [Link]

-

Chemsrc. 1-(4-Fluorophenyl)-3-(2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)imidazolidin-2-one. [Link]

-

Technical Disclosure Commons. Process for the preparation of (4-Fluorophenyl) [(8R)-8-methyl. [Link]

-

National Center for Biotechnology Information. A mild protocol for efficient preparation of functional molecules containing triazole - PMC. [Link]

-

National Center for Biotechnology Information. 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one. [Link]

-

National Institute of Standards and Technology. 4H-1,2,4-triazole - the NIST WebBook. [Link]

-

European Chemicals Agency. Substance Information - ECHA. [Link]

-

National Center for Biotechnology Information. 1-[4-[1-(2-fluorophenyl)triazol-4-yl]-3,6-dihydro-2H-pyridin-1-yl]-3,3-dimethylbutan-1-one | C19H23FN4O | CID 44588429 - PubChem. [Link]

-

MDPI. 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. [Link]

-

MDPI. Synthesis and Crystallization of N-Rich Triazole Compounds. [Link]/2673-4079/4/4/28/pdf)

Sources

- 1. Dimethylformamide (DMF) | Eastman [eastman.com]

- 2. Dimethylformamide (DMF) [commonorganicchemistry.com]

- 3. News - Why Recover DMF? [hebeitech.com]

- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 5. chemos.de [chemos.de]

- 6. carlroth.com [carlroth.com]

- 7. thermofishersci.in [thermofishersci.in]

- 8. nj.gov [nj.gov]

- 9. durhamtech.edu [durhamtech.edu]

Application Note: High-Yield Cyclization Protocols for 1-(4-Fluorophenyl)-1,2,4-triazol-3-ol

Executive Summary & Scientific Rationale

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, serving as a pharmacophore in antifungal agents (e.g., Fluconazole), agrochemicals, and antiproliferative drugs.[1] This guide focuses on the synthesis of 1-(4-fluorophenyl)-1,2,4-triazol-3-ol , a critical intermediate often prone to incomplete cyclization or regiochemical ambiguity.

Tautomeric Considerations

Researchers must recognize that the target molecule exists in a tautomeric equilibrium between the 3-hydroxy (enol) and 3-oxo (keto) forms. While IUPAC nomenclature often cites the "ol" form, X-ray crystallography and solution-state NMR (DMSO-

Retrosynthetic Logic

The most robust route to 1-substituted-1,2,4-triazol-3-ols involves the insertion of a one-carbon unit (C5) into a 1-substituted semicarbazide precursor.

-

Precursor: 1-(4-fluorophenyl)semicarbazide.

-

C1 Source: Formic acid (HCOOH) or Triethyl orthoformate (TEOF).

-

Mechanism: The terminal amino group of the semicarbazide attacks the activated formyl species, followed by acid-catalyzed dehydrative cyclization.

Reaction Pathway Visualization

The following diagram illustrates the transformation from the hydrazine starting material to the cyclized triazole, highlighting the critical intermediate.

Figure 1: Step-wise mechanistic pathway for the synthesis of 1-(4-fluorophenyl)-1,2,4-triazol-3-ol.

Experimental Protocols

Protocol A: The Formic Acid Method (Standard)

Best for: Large-scale synthesis, cost-efficiency, and robustness. Mechanism: Formic acid acts as both the solvent, the C1 carbon source, and the acid catalyst for dehydration.

Materials

-

1-(4-Fluorophenyl)semicarbazide (1.0 eq)

-

Formic Acid (98%, reagent grade) (10–15 mL per gram of substrate)

-

Water (for quenching)

Step-by-Step Methodology

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Addition: Charge the flask with 1-(4-fluorophenyl)semicarbazide. Add Formic acid (98%) slowly. The solid may not dissolve immediately.

-

Reaction: Heat the mixture to reflux (approx. 100–105 °C) .

-

Observation: The suspension usually clears to a solution as the reaction proceeds and the temperature rises.

-

Duration: Maintain reflux for 4–6 hours . Monitor by TLC (System: Ethyl Acetate/Hexane 1:1). The semicarbazide spot (lower R_f) should disappear.

-

-

Quench: Allow the reaction mixture to cool to room temperature. Pour the mixture slowly into crushed ice/water (approx. 5x reaction volume) with vigorous stirring.

-

Isolation: A white to off-white precipitate will form. Stir for 30 minutes to ensure complete precipitation.

-

Filtration: Filter the solid using a Buchner funnel. Wash the cake copiously with cold water to remove excess formic acid (check filtrate pH is neutral).

-

Purification: Recrystallize from Ethanol or an Ethanol/Water mixture if necessary.

Protocol B: The Triethyl Orthoformate (TEOF) Method

Best for: Moisture-sensitive substrates or when anhydrous conditions are preferred to drive equilibrium.

Materials

-

1-(4-Fluorophenyl)semicarbazide (1.0 eq)

-

Triethyl orthoformate (TEOF) (excess, acting as solvent or 5.0 eq in Toluene)

-

p-Toluenesulfonic acid (p-TsOH) (catalytic, 0.1 eq)

Step-by-Step Methodology

-

Setup: Equip a dry round-bottom flask with a reflux condenser and a drying tube (CaCl2).

-

Addition: Suspend the semicarbazide in TEOF (or Toluene + TEOF). Add the catalytic p-TsOH.

-

Reaction: Heat to reflux.[2]

-

Why: TEOF releases ethanol upon reaction. Refluxing drives off the ethanol, shifting the equilibrium toward the product (Le Chatelier's principle).

-

Duration: 6–12 hours.

-

-

Workup: Cool the mixture. If using Toluene, the product may precipitate out. If using neat TEOF, concentrate the solvent under reduced pressure.

-

Isolation: Triturate the residue with cold ether or hexane to induce crystallization.

Critical Process Parameters (CPP) & Troubleshooting

| Parameter | Recommended Range | Impact on Quality |

| Temperature | 100°C - 110°C (Reflux) | Critical. Lower temperatures lead to the N-formyl intermediate (incomplete cyclization). |

| Reaction Time | 4 - 6 Hours | Insufficient time yields mixed products. Over-reaction is generally well-tolerated but inefficient. |

| Acid Concentration | >85% Formic Acid | Water inhibits the dehydration step. Use 98% for best results. |

| Stirring | Vigorous | Essential during the quench step to prevent occlusion of acid within the crystal lattice. |

Common Failure Mode: The "Intermediate" Trap

If the melting point of your product is significantly lower than expected (e.g., <200°C), you likely isolated the 1-formyl-1-(4-fluorophenyl)semicarbazide intermediate.

-

Cause: Reaction temperature too low or insufficient time.

-

Fix: Return the solid to fresh formic acid and reflux for an additional 3 hours.

Analytical Validation

To validate the synthesis, compare your data against these expected values.

-

Physical State: White to off-white crystalline solid.

-

Melting Point: High melting point range, typically >240°C (dec).

-

Solubility: Soluble in DMSO, DMF; sparingly soluble in Ethanol; insoluble in Water.

NMR Characterization (DMSO- )

-

H NMR:

- ~11.5–12.0 ppm (s, 1H, NH/OH tautomer).

- ~8.5–8.8 ppm (s, 1H, H-5 of triazole ring). Diagnostic Peak.

- ~7.5–7.8 ppm (m, 2H, Ar-H).[3]

- ~7.2–7.4 ppm (m, 2H, Ar-H).

-

F NMR:

-

Single peak around

-115 to -120 ppm (depending on reference).

-

Workflow Diagram

Figure 2: Operational workflow for the isolation of the target triazole.

References

-

Synthesis of 1,2,4-Triazoles (General Review)

- Source: Organic Chemistry Portal. "Synthesis of 1H-1,2,4-triazoles."

-

URL:[Link]

-

Cyclization Mechanisms (Semicarbazide to Triazole)

- Title: "Synthesis and cyclisation of 1,4-disubstituted semicarbazides."

- Source:Natural Product Research (via NIH/PubMed).

-

URL:[Link]

-

Tautomerism in Triazoles

-

Triazole Properties and Data

Sources

- 1. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Secure Verification [imagine.imgge.bg.ac.rs]

- 4. researchgate.net [researchgate.net]

- 5. 4H-1,2,4-triazole [webbook.nist.gov]

- 6. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives | MDPI [mdpi.com]

Handling and safety data sheet (SDS) for 1-(4-Fluorophenyl)-1,2,4-triazol-3-ol